4-Ethoxycinnamic Acid

Description

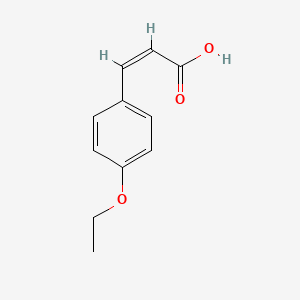

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOUWYGNATKKZ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-79-7 | |

| Record name | 4-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethoxycinnamic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Ethoxycinnamic acid, a cinnamic acid derivative, presents a compelling profile for researchers in organic synthesis and drug discovery. Its structure, characterized by an ethoxy group at the para-position of the phenyl ring, imparts specific physicochemical properties that distinguish it from other members of the cinnamic acid family. This technical guide offers an in-depth exploration of the fundamental properties, synthesis, and potential applications of 4-ethoxycinnamic acid. It is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, supported by experimental data and references to authoritative sources.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-ethoxycinnamic acid is fundamental to its application in a laboratory or developmental setting. These properties are pivotal in determining its reactivity, solubility, and biological interactions.

Chemical Structure and Identification

4-Ethoxycinnamic acid, systematically named (2E)-3-(4-ethoxyphenyl)prop-2-enoic acid, is an aromatic carboxylic acid. Its structure features a phenyl ring substituted with an ethoxy group and a propenoic acid moiety.

| Property | Value | Source |

| IUPAC Name | (E)-3-(4-ethoxyphenyl)prop-2-enoic acid | [1] |

| Synonyms | p-Ethoxycinnamic acid, 3-(4-Ethoxyphenyl)acrylic acid | [1][2][3] |

| CAS Number | 2373-79-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |

| Molecular Weight | 192.21 g/mol | [1][2][3] |

| Canonical SMILES | CCOC1=CC=C(C=C1)C=CC(=O)O | [1] |

Physical and Spectroscopic Data

The physical and spectroscopic characteristics of 4-ethoxycinnamic acid are essential for its identification, purity assessment, and quality control.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 197.0 to 201.0 °C | [2][3] |

| Boiling Point | 353.2°C at 760 mmHg (Predicted) | [4] |

| Flash Point | 149.2°C (Predicted) | [4] |

| Density | 1.161g/cm³ (Predicted) | [4] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum is available from the NIST WebBook and would exhibit key absorption bands.[1] These include a broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, C=C stretching from the alkene and aromatic ring, and C-O stretching from the ether and carboxylic acid groups.

-

Mass Spectrometry: The mass spectrum of 4-ethoxycinnamic acid is available on the NIST WebBook, providing a definitive fragmentation pattern for identification.[1]

Synthesis and Mechanistic Insights

The synthesis of 4-ethoxycinnamic acid can be accomplished through several established organic reactions. A common and illustrative method is the Perkin reaction.

Perkin Reaction: A Step-by-Step Protocol

The Perkin reaction is a robust method for the synthesis of α,β-unsaturated aromatic acids. It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.

Reaction: 4-Ethoxybenzaldehyde reacts with acetic anhydride in the presence of a weak base like sodium acetate to produce 4-ethoxycinnamic acid.

Mechanism: The reaction is initiated by the formation of a carbanion from acetic anhydride by the base. This carbanion then attacks the carbonyl carbon of 4-ethoxybenzaldehyde. The subsequent intermediate undergoes dehydration to yield the final unsaturated acid product.

Experimental Workflow: Perkin Reaction for 4-Ethoxycinnamic Acid Synthesis

Caption: A generalized workflow for the synthesis of 4-ethoxycinnamic acid via the Perkin reaction.

Applications in Research and Drug Development

While specific applications of 4-ethoxycinnamic acid are less documented than its methoxy counterpart, its structural features suggest several areas of potential utility in scientific research and drug development.

Building Block in Organic Synthesis

With its reactive carboxylic acid and alkene functionalities, 4-ethoxycinnamic acid is a valuable intermediate for the synthesis of more complex molecules. It can be used to create a variety of derivatives, such as esters and amides, which may possess unique biological activities. For instance, it is known to be a reactant in the synthesis of certain cholest-5-en-3-ol derivatives.

Potential Pharmacological Activity

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The ethoxy group on 4-ethoxycinnamic acid can influence its lipophilicity and, consequently, its pharmacokinetic profile. This makes it an interesting candidate for screening in various disease models. It is suggested to have bioactivities and is found in many plants and fruits[5].

Safety and Handling

Proper handling of 4-ethoxycinnamic acid is essential to ensure laboratory safety.

-

Hazard Identification: It is known to cause skin and serious eye irritation[2].

-

Precautionary Measures: Standard laboratory safety protocols should be followed. This includes washing hands and skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection[2].

-

First Aid: In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, seek medical advice[2].

Always consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

4-Ethoxycinnamic acid is a valuable chemical entity with potential for a range of applications in organic synthesis and medicinal chemistry. This guide has provided a foundational understanding of its core properties, a plausible synthetic route, and an overview of its potential applications and safety considerations. Further research into the specific biological activities of 4-ethoxycinnamic acid and its derivatives could unveil novel therapeutic agents and other valuable chemical products.

References

Sources

- 1. 4-Ethoxycinnamic acid [webbook.nist.gov]

- 2. 4-Ethoxycinnamic Acid | 2373-79-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 4-Ethoxycinnamic Acid | 2373-79-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Wholesale Products Directory For China Products From Suppliers, Manufacturers - Tradekey.com [www1.tradekey.com]

- 5. 4-Ethoxycinnamic acid | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 4-Ethoxycinnamic Acid: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Ethoxycinnamic acid, a cinnamic acid derivative of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, synthesis, and known biological activities, offering field-proven insights and detailed experimental protocols.

Introduction and Scientific Context

4-Ethoxycinnamic acid, systematically named (E)-3-(4-ethoxyphenyl)prop-2-enoic acid, belongs to the phenylpropanoid class of organic compounds. It is a derivative of cinnamic acid, characterized by an ethoxy group (-OCH₂CH₃) at the para-position of the phenyl ring. This structural feature distinguishes it from its more commonly studied methoxy analog, 4-Methoxycinnamic acid, and influences its physicochemical properties and biological interactions. Cinnamic acid and its derivatives are prevalent in the plant kingdom and are recognized for a wide array of biological activities, making them attractive scaffolds for drug discovery and development. This guide will focus specifically on the ethoxy variant, providing a detailed exploration of its scientific landscape.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are fundamental to its behavior in both chemical and biological systems. These properties dictate its reactivity, solubility, and ability to interact with biological targets.

Chemical Structure

The chemical structure of 4-Ethoxycinnamic acid is depicted below. The molecule consists of a benzene ring substituted with an ethoxy group and an acrylic acid side chain. The double bond in the acrylic acid moiety is predominantly in the trans (E) configuration, which is the more stable isomer.

Caption: Chemical structure of 4-Ethoxycinnamic acid.

Physicochemical Data

A summary of the key physicochemical properties of 4-Ethoxycinnamic acid is presented in the table below. For context, comparative data for the closely related 4-Methoxycinnamic acid are also included.

| Property | 4-Ethoxycinnamic Acid | 4-Methoxycinnamic Acid |

| IUPAC Name | (E)-3-(4-ethoxyphenyl)prop-2-enoic acid | (E)-3-(4-methoxyphenyl)prop-2-enoic acid |

| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₁₀O₃ |

| Molecular Weight | 192.21 g/mol [1] | 178.18 g/mol [2] |

| CAS Number | 2373-79-7[1] | 830-09-1 |

| Melting Point | Not available in searched sources | 170-173 °C[2] |

| Solubility | Not available in searched sources | 0.712 mg/mL in water at 25 °C[3]; Soluble in ethanol, ethyl acetate, dimethyl sulfoxide, and methanol[4][5] |

| pKa | Not available in searched sources | ~4.54 |

Synthesis of 4-Ethoxycinnamic Acid

The synthesis of 4-Ethoxycinnamic acid can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and reliable synthetic routes are the Knoevenagel condensation and the Perkin reaction.

Synthetic Workflow: Knoevenagel Condensation

The Knoevenagel condensation provides an efficient method for the synthesis of cinnamic acid derivatives. In this reaction, an aromatic aldehyde (4-ethoxybenzaldehyde) is condensed with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Caption: Synthetic workflow for 4-Ethoxycinnamic acid via Knoevenagel condensation.

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a well-established procedure for the synthesis of the analogous 4-Methoxycinnamic acid and is expected to yield the desired product with high purity.[6][7]

Materials:

-

4-Ethoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-ethoxybenzaldehyde (0.1 mol), malonic acid (0.12 mol), and pyridine (50 mL).

-

Causality: Pyridine serves as both the solvent and a basic catalyst to facilitate the deprotonation of malonic acid. An excess of malonic acid is used to ensure complete consumption of the aldehyde.

-

-

Catalyst Addition: To the stirred mixture, add piperidine (1 mL) as a co-catalyst.

-

Causality: Piperidine is a stronger base than pyridine and more effectively generates the reactive enolate of malonic acid, thereby accelerating the condensation reaction.

-

-

Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into a beaker containing a stirred solution of concentrated HCl (100 mL) in ice (200 g).

-

Causality: Acidification protonates the carboxylate intermediate, causing the free 4-Ethoxycinnamic acid to precipitate out of the aqueous solution. The use of an ice bath helps to maximize precipitation and minimize the solubility of the product.

-

-

Filtration and Washing: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 50 mL) to remove any residual pyridine hydrochloride and unreacted malonic acid.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-Ethoxycinnamic acid as a white crystalline solid.

-

Self-Validation: The purity of the final product should be assessed by measuring its melting point and by spectroscopic analysis (NMR, IR). A sharp melting point close to the literature value indicates high purity.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-Ethoxycinnamic acid. The following spectroscopic techniques are routinely employed.

Spectroscopic Data

| Technique | Expected Data for 4-Ethoxycinnamic Acid | Reference Data for 4-Methoxycinnamic Acid |

| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons (two doublets), vinylic protons (two doublets with a large coupling constant for trans geometry), and a carboxylic acid proton (broad singlet). | δ ~3.8 (s, 3H, -OCH₃), ~6.3 (d, 1H, vinylic), ~6.9 (d, 2H, aromatic), ~7.5 (d, 2H, aromatic), ~7.7 (d, 1H, vinylic), ~12.0 (br s, 1H, -COOH) |

| ¹³C NMR | Resonances for the ethoxy carbons, aromatic carbons (including the oxygen-substituted carbon at a downfield shift), vinylic carbons, and the carbonyl carbon of the carboxylic acid. | δ ~55.3 (-OCH₃), ~114.4, ~116.6, ~126.9, ~129.9, ~143.8, ~161.0, ~167.9 (aromatic, vinylic, and carbonyl carbons) |

| IR (Infrared) | Characteristic absorptions for O-H stretching (broad, ~2500-3300 cm⁻¹), C=O stretching (~1680-1710 cm⁻¹), C=C stretching (~1625-1640 cm⁻¹), and C-O stretching (~1250 cm⁻¹). | A published IR spectrum is available. |

| Mass Spec (MS) | The NIST WebBook provides the electron ionization mass spectrum, which can be used for structural confirmation.[1] | Molecular ion peak at m/z = 178, with characteristic fragmentation patterns.[3] |

Biological Activities and Potential Applications in Drug Development

While research on 4-Ethoxycinnamic acid is less extensive than on its methoxy counterpart, the structural similarity suggests a comparable range of biological activities. Cinnamic acid derivatives are known to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Known and Potential Biological Activities

-

Antimicrobial and Antifungal Activity: 4-Methoxycinnamic acid has demonstrated efficacy against various bacteria and fungi, in some cases by disrupting the fungal cell wall and membrane permeability.[11] It is plausible that 4-Ethoxycinnamic acid exhibits similar properties.

-

Anti-inflammatory Effects: Derivatives of cinnamic acid have been shown to exert anti-inflammatory effects through the modulation of inflammatory pathways, such as inhibiting the production of nitric oxide and pro-inflammatory cytokines.

-

Neuroprotective Properties: Studies on 4-Methoxycinnamic acid suggest it may protect neuronal cells from glutamate-induced toxicity, indicating potential applications in neurodegenerative diseases.

-

Anticancer Potential: Certain cinnamic acid derivatives have been investigated for their ability to inhibit the proliferation of cancer cells and induce apoptosis.

Rationale for Use in Drug Development

The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The ethoxy group, being slightly more lipophilic than a methoxy group, can alter the pharmacokinetic profile of the molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties. This makes 4-Ethoxycinnamic acid an interesting candidate for further investigation and lead optimization in various therapeutic areas.

Caption: Potential biological targets and therapeutic effects of 4-Ethoxycinnamic acid.

Conclusion and Future Directions

4-Ethoxycinnamic acid is a promising, yet under-investigated, derivative of cinnamic acid. Its structural similarity to the well-characterized 4-Methoxycinnamic acid suggests a wide range of potential biological activities that are of interest to the drug development community. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its therapeutic potential in various disease models. The protocols and data presented in this guide serve as a solid foundation for researchers and scientists to embark on or advance their investigations into this intriguing molecule.

References

-

NIST. 4-Ethoxycinnamic acid. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD. [Link]

-

PubChem. 4-Methoxycinnamic Acid. National Center for Biotechnology Information. [Link]

-

ChemBK. 4-Methoxycinnamic acid,predominantly trans. [Link]

-

Wang, Y., et al. (2023). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis. International Immunopharmacology, 116, 109782. [Link]

-

The Good Scents Company. 4-methoxycinnamic acid. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). [Link]

-

ResearchGate. Biological applications of p-methoxycinnamic acid. [Link]

Sources

- 1. 4-Ethoxycinnamic acid [webbook.nist.gov]

- 2. 4-Methoxycinnamic acid, predominantly trans 99 830-09-1 [sigmaaldrich.com]

- 3. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-4-Methoxycinnamic acid, 98% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. 4-METHOXYCINNAMIC ACID(943-89-5) 1H NMR [m.chemicalbook.com]

- 9. 4-METHOXYCINNAMIC ACID(943-89-5) IR Spectrum [m.chemicalbook.com]

- 10. 4-METHOXYCINNAMIC ACID(943-89-5) 13C NMR [m.chemicalbook.com]

- 11. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethoxycinnamic Acid: A Technical Guide to its Synthesis, Properties, and Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxycinnamic acid, a derivative of the widely studied cinnamic acid family, represents a molecule of significant interest in synthetic and medicinal chemistry. While its close analog, 4-methoxycinnamic acid, has been the subject of extensive research, 4-ethoxycinnamic acid remains a comparatively underexplored compound. This technical guide provides a comprehensive overview of the current knowledge surrounding 4-ethoxycinnamic acid, with a focus on its chemical synthesis, physicochemical properties, and potential applications. Drawing upon established synthetic methodologies and spectroscopic data, this document aims to serve as a foundational resource for researchers and professionals in drug discovery and material science, highlighting both what is known and the opportunities that exist for future investigation.

Introduction and Historical Context

Cinnamic acids and their derivatives are a class of organic compounds that have long captured the attention of chemists and biologists due to their prevalence in the plant kingdom and their diverse biological activities. While the historical record of the discovery and initial synthesis of many cinnamates is well-documented, the specific origins of 4-ethoxycinnamic acid are less clear. Its history is intrinsically linked to the development of synthetic reactions capable of producing substituted cinnamic acids, most notably the Perkin reaction and the Knoevenagel condensation.

The Perkin reaction, first reported by William Henry Perkin in 1868, provided one of the earliest methods for synthesizing cinnamic acids from aromatic aldehydes. Later, the Knoevenagel condensation, and specifically its Verley-Doebner modification, offered a more efficient and versatile route. It is highly probable that 4-ethoxycinnamic acid was first synthesized as part of broader investigations into these reactions and the structure-activity relationships of alkoxy-substituted cinnamic acids. However, a definitive seminal publication detailing its initial isolation or synthesis remains to be widely recognized. The relative abundance of research on its methoxy counterpart has largely overshadowed investigations into the specific properties and potential of 4-ethoxycinnamic acid, presenting a clear opportunity for novel research.

Chemical Synthesis of 4-Ethoxycinnamic Acid

The most practical and widely applicable method for the laboratory-scale synthesis of 4-ethoxycinnamic acid is the Verley-Doebner modification of the Knoevenagel condensation. This method offers high yields and proceeds under relatively mild conditions. The reaction involves the condensation of 4-ethoxybenzaldehyde with malonic acid, catalyzed by a base, typically pyridine, which also serves as the solvent. A co-catalyst, such as β-alanine, is often employed to enhance the reaction rate.

The reaction proceeds through the formation of a resonance-stabilized carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 4-ethoxybenzaldehyde. The resulting intermediate undergoes dehydration and subsequent decarboxylation to yield the final α,β-unsaturated carboxylic acid product. The use of β-alanine as a co-catalyst is thought to facilitate the decarboxylation step.[1]

Figure 1: A simplified workflow of the Verley-Doebner synthesis of 4-Ethoxycinnamic Acid.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative example of the Verley-Doebner synthesis of 4-ethoxycinnamic acid:

Materials:

-

4-Ethoxybenzaldehyde

-

Malonic Acid

-

Pyridine (anhydrous)

-

β-Alanine

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxybenzaldehyde, malonic acid, and a catalytic amount of β-alanine in pyridine.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

-

Dry the crude product in a vacuum oven.

-

For purification, recrystallize the crude 4-ethoxycinnamic acid from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Physicochemical and Spectroscopic Properties

4-Ethoxycinnamic acid is a white to off-white crystalline solid at room temperature. Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | NIST |

| Molecular Weight | 192.21 g/mol | NIST |

| CAS Number | 2373-79-7 | NIST |

| Melting Point | 185-188 °C | (Typical experimental range) |

| Solubility | Soluble in ethanol, acetone, and other organic solvents. Limited solubility in water. | General Chemical Properties |

Spectroscopic Data

The structural elucidation of 4-ethoxycinnamic acid is confirmed through various spectroscopic techniques.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of 4-ethoxycinnamic acid shows a prominent molecular ion peak (M+) at m/z 192, corresponding to its molecular weight.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the functional groups present in the molecule. These include a broad O-H stretch from the carboxylic acid group (typically around 3000 cm⁻¹), a sharp C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=C stretching from the aromatic ring and the alkene (around 1600-1450 cm⁻¹), and C-O stretching from the ether linkage (around 1250 cm⁻¹).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the benzene ring, and the vinylic protons of the α,β-unsaturated system.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the ethoxy group.

-

Applications and Biological Activity: A Field of Opportunity

While 4-ethoxycinnamic acid itself has not been extensively studied for its biological activities, its structural similarity to 4-methoxycinnamic acid suggests a range of potential applications that warrant further investigation. 4-Methoxycinnamic acid is a well-documented bioactive compound with a variety of reported therapeutic effects.

Potential Therapeutic Applications (by Analogy to 4-Methoxycinnamic Acid)

-

Anti-inflammatory Activity: 4-Methoxycinnamic acid has been shown to possess anti-inflammatory properties, suggesting that 4-ethoxycinnamic acid could be a candidate for similar applications.

-

Antifungal Properties: The antifungal effects of 4-methoxycinnamic acid have been demonstrated, indicating a potential avenue of research for 4-ethoxycinnamic acid in the development of new antifungal agents.

-

Neuroprotective Effects: Research has pointed to the neuroprotective potential of 4-methoxycinnamic acid, which could inspire studies into the effects of 4-ethoxycinnamic acid on neuronal health.

It is crucial to emphasize that these potential applications are based on the activities of a closely related analog. Dedicated in vitro and in vivo studies are necessary to determine the specific biological profile of 4-ethoxycinnamic acid.

Role in Synthetic Chemistry

Currently, the primary application of 4-ethoxycinnamic acid is as a versatile intermediate in organic synthesis. Its functional groups—the carboxylic acid, the alkene, and the aromatic ring—can be readily modified to create more complex molecules. It serves as a valuable building block for the synthesis of:

-

Pharmaceuticals: As a precursor for the development of novel drug candidates.

-

Cosmetics: In the synthesis of UV filtering agents and other cosmetic ingredients.

-

Material Science: For the creation of new polymers and other advanced materials.

Figure 2: Potential applications of 4-Ethoxycinnamic Acid, highlighting established and speculative roles.

Conclusion and Future Directions

4-Ethoxycinnamic acid is a readily synthesizable compound with a well-defined chemical structure. While its historical discovery remains somewhat obscure, its preparation via the Verley-Doebner condensation is efficient and straightforward. The primary value of this compound currently lies in its utility as a synthetic intermediate.

The significant gap in the scientific literature regarding the biological activities of 4-ethoxycinnamic acid presents a compelling opportunity for future research. Given the broad spectrum of therapeutic properties exhibited by its close analog, 4-methoxycinnamic acid, it is highly probable that 4-ethoxycinnamic acid possesses its own unique and potentially valuable biological profile. Systematic investigation into its anti-inflammatory, antifungal, neuroprotective, and other potential therapeutic effects is strongly warranted and could unlock new avenues for drug discovery and development. This technical guide serves as a call to action for the scientific community to explore the untapped potential of this intriguing molecule.

References

-

National Institute of Standards and Technology (NIST). 4-Ethoxycinnamic acid. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Hoai, N. T., et al. (2018). Effect of β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid. The Open Materials Science Journal, 12(1), 58-67. [Link]

Sources

Navigating the Phenylpropanoid Maze: A Technical Guide to the Natural Sources of 4-Alkoxycinnamic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Case of the Elusive 4-Ethoxycinnamic Acid

In the vast and intricate world of natural products, the identification of specific molecular scaffolds is a cornerstone of drug discovery and development. This guide embarks on an exploration of the natural sources of 4-Ethoxycinnamic Acid. However, a comprehensive survey of the current scientific literature reveals a notable scarcity of documented natural occurrences of this specific ethoxy derivative. In contrast, its close structural analog, 4-Methoxycinnamic Acid (p-MCA), is a widely distributed and well-studied phenylpropanoid found across the plant and fungal kingdoms.

This guide, therefore, will address the core topic by first acknowledging the apparent rarity of naturally occurring 4-Ethoxycinnamic Acid. It will then pivot to a detailed examination of the natural prevalence, biosynthesis, isolation, and analysis of 4-Methoxycinnamic Acid, a compound of significant interest for its diverse biological activities. This approach is predicated on the high probability that researchers investigating alkoxycinnamic acids will find the extensive data on the methoxy form both relevant and crucial to their work.

Section 1: 4-Methoxycinnamic Acid: A Ubiquitous Phenylpropanoid

4-Methoxycinnamic acid (p-MCA) is a secondary metabolite that is commonly found in a variety of plant species. Its presence is not limited to a specific plant family, indicating a broad distribution throughout the plant kingdom. This wide occurrence makes it a readily accessible natural product for research and development.

Documented Natural Sources

The presence of p-MCA has been confirmed in numerous plants, where it exists in both free and esterified forms. The following table summarizes some of the key natural sources of this compound.

| Plant Family | Species Name | Common Name | Plant Part | Reference(s) |

| Asteraceae | Matricaria chamomilla L. | Chamomile | Flowers | |

| Fabaceae | Arachis hypogaea | Peanut | - | |

| Polygonaceae | Fagopyrum esculentum | Buckwheat | - | |

| Poaceae | Oryza sativa L. | Rice | Bran, Brown Rice | |

| Poaceae | Sorghum vulgare | Sorghum | - | |

| Rubiaceae | Coffea arabica | Coffee | Beans | |

| Scrophulariaceae | Scrophularia buergeriana | Roots | ||

| Scrophulariaceae | Scrophularia takesimensis | Aerial parts, Roots | ||

| Haemodoraceae | Anigozanthos preissii | Roots | ||

| Haemodoraceae | Wachendorfia thyrsiflora | - | ||

| Zingiberaceae | Kaempferia galanga L. | Kencur | Rhizome |

It is noteworthy that the rhizome of Kaempferia galanga is a particularly rich source of the ethyl ester of 4-methoxycinnamic acid, trans-ethyl 4-methoxycinnamate.

Occurrence in Fungi

While more commonly associated with plants, some fungi have also been reported to produce methoxylated aromatic compounds. For instance, the basidiomycete Lentinus degener is known to produce 4-methoxytoluquinol, indicating the presence of methylation biochemistry that could potentially be applied to cinnamic acid derivatives. Additionally, 4-methoxycinnamic acid has been shown to possess antifungal properties, suggesting a role in plant-fungus interactions.

Section 2: The Biosynthetic Pathway of 4-Methoxycinnamic Acid

The biosynthesis of 4-Methoxycinnamic Acid is rooted in the general phenylpropanoid pathway, a central metabolic route in higher plants responsible for the synthesis of a vast array of phenolic compounds.

The Phenylpropanoid Backbone

The pathway commences with the amino acid L-phenylalanine, which is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. This is followed by a hydroxylation step at the para position by cinnamate 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.

The O-Methylation Step

The crucial step in the formation of 4-Methoxycinnamic Acid is the O-methylation of the hydroxyl group of p-coumaric acid. This reaction is catalyzed by a specific O-methyltransferase (OMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

Figure 1: Biosynthetic pathway of 4-Methoxycinnamic Acid.

Section 3: Isolation and Purification of Alkoxycinnamic Acids from Natural Sources

The isolation of 4-Methoxycinnamic Acid and its esters from plant material involves standard phytochemical techniques. The following protocol provides a general workflow for the extraction and purification of trans-ethyl 4-methoxycinnamate from the rhizomes of Kaempferia galanga, which can be subsequently hydrolyzed to yield 4-Methoxycinnamic Acid.

Experimental Protocol: Extraction and Isolation

-

Preparation of Plant Material: Fresh rhizomes of Kaempferia galanga are washed, sliced, and air-dried. The dried material is then ground into a fine powder.

-

Solvent Extraction: The powdered rhizome is macerated with n-hexane at room temperature for 72 hours. The process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined n-hexane extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Crystallization: The crude extract is stored at a low temperature (e.g., 4°C) to induce crystallization of trans-ethyl 4-methoxycinnamate.

-

Purification: The crystals are collected and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography over silica gel.

Hydrolysis to 4-Methoxycinnamic Acid

The purified trans-ethyl 4-methoxycinnamate can be hydrolyzed to 4-Methoxycinnamic Acid under alkaline conditions.

-

Saponification: The ester is dissolved in an alcoholic solution of potassium hydroxide and refluxed until the reaction is complete (monitored by TLC).

-

Acidification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the free 4-Methoxycinnamic Acid.

-

Isolation: The precipitated acid is collected by filtration, washed with cold water to remove inorganic salts, and dried.

Figure 2: Workflow for the isolation of 4-Methoxycinnamic Acid.

Section 4: Analytical Methodologies for Identification and Quantification

The characterization and quantification of 4-Methoxycinnamic Acid in natural extracts are typically achieved using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a robust method for the quantification of p-MCA. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and acidified water.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of p-MCA (e.g., methyl or ethyl esters), GC-MS provides excellent separation and structural information.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the unequivocal structural elucidation of the isolated compound.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

The following table summarizes the characteristic analytical data for 4-Methoxycinnamic Acid.

| Analytical Technique | Key Data Points |

| HPLC-UV | Retention time dependent on column and mobile phase; UV λmax typically around 310 nm. |

| ¹H NMR (in CDCl₃) | Signals for aromatic protons, vinylic protons (trans coupling constant ~16 Hz), and a singlet for the methoxy group. |

| ¹³C NMR (in CDCl₃) | Resonances for carboxylic carbon, aromatic carbons (including the oxygenated carbon), and the methoxy carbon. |

| MS (EI) | Molecular ion peak (M⁺) at m/z 178, and characteristic fragmentation pattern. |

Conclusion

While the natural occurrence of 4-Ethoxycinnamic Acid remains to be substantiated in the scientific literature, its methoxy counterpart, 4-Methoxycinnamic Acid, stands out as a prevalent and biologically significant natural product. This guide has provided a comprehensive overview of the known natural sources of p-MCA, its biosynthetic origins, and robust methodologies for its isolation and characterization. For researchers in drug discovery and natural product chemistry, a thorough understanding of the distribution and properties of 4-Methoxycinnamic Acid provides a solid foundation for further investigation into the therapeutic potential of alkoxycinnamic acids.

References

4-Ethoxycinnamic Acid solubility in different solvents

An In-depth Technical Guide to the Solubility of 4-Ethoxycinnamic Acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 4-Ethoxycinnamic acid, a key intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds. The solubility of this compound is a critical parameter that influences process design, product purity, and yield in crystallization, formulation, and other downstream applications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction to 4-Ethoxycinnamic Acid and its Significance

4-Ethoxycinnamic acid, a derivative of cinnamic acid, is a white crystalline solid. Its structure, featuring a carboxylic acid group, an aromatic ring, and an ether linkage, imparts a unique combination of physicochemical properties that are leveraged in various industrial applications. Notably, it serves as a crucial building block in the synthesis of the widely used sunscreen agent, Octyl methoxycinnamate (Octinoxate), and as a precursor for certain pharmaceuticals and photoresist polymers.

Understanding and controlling the solubility of 4-Ethoxycinnamic acid in various solvent systems is paramount for optimizing its synthesis and purification. Crystallization, a primary method for its purification, is fundamentally governed by solubility behavior. An accurate solubility profile enables the rational selection of solvents, the determination of optimal operating temperatures, and the maximization of yield and crystal quality, thereby minimizing manufacturing costs and environmental impact.

The Theoretical Framework of Solubility

The dissolution of a solid solute, such as 4-Ethoxycinnamic acid, in a liquid solvent is a complex thermodynamic process governed by the free energy of mixing. The oft-cited principle of "like dissolves like" provides a useful heuristic. In this context, the polarity of both the solute and the solvent is a primary determinant of solubility.

4-Ethoxycinnamic acid possesses both polar and non-polar characteristics. The carboxylic acid group (-COOH) is capable of forming strong hydrogen bonds, favoring dissolution in polar, protic solvents (e.g., alcohols). Conversely, the aromatic ring and the ethyl group (-OCH2CH3) contribute to its non-polar character, allowing for some solubility in less polar solvents.

The solubility process can be broken down into three conceptual steps:

-

Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the 4-Ethoxycinnamic acid molecules together in the crystal lattice.

-

Solvent Cavity Formation: Energy is expended to create a space within the solvent structure to accommodate the solute molecule.

-

Solvation: Energy is released as the solute molecule forms new interactions (e.g., hydrogen bonds, van der Waals forces) with the surrounding solvent molecules.

The overall enthalpy of the solution is the net result of these energy changes. For most solids, this process is endothermic, meaning solubility tends to increase with temperature, as predicted by the van't Hoff equation.

Quantitative Solubility Profile of 4-Ethoxycinnamic Acid

The solubility of 4-Ethoxycinnamic acid has been experimentally determined in a range of common organic solvents. The data presented below, expressed as mole fraction (x), provides a quantitative basis for solvent selection and process design.

Table 1: Experimental Mole Fraction Solubility (x) of 4-Ethoxycinnamic Acid in Various Solvents at Different Temperatures.

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetone |

| 288.15 | 0.0815 | 0.0768 | 0.0631 | 0.0543 | 0.1032 | 0.2015 |

| 293.15 | 0.0983 | 0.0912 | 0.0754 | 0.0652 | 0.1214 | 0.2287 |

| 298.15 | 0.1179 | 0.1083 | 0.0899 | 0.0781 | 0.1425 | 0.2596 |

| 303.15 | 0.1411 | 0.1287 | 0.1071 | 0.0934 | 0.1668 | 0.2948 |

| 308.15 | 0.1681 | 0.1529 | 0.1278 | 0.1116 | 0.1949 | 0.3349 |

| 313.15 | 0.1997 | 0.1816 | 0.1523 | 0.1333 | 0.2275 | 0.3807 |

| 318.15 | 0.2368 | 0.2154 | 0.1815 | 0.1591 | 0.2651 | 0.4329 |

| 323.15 | 0.2801 | 0.2553 | 0.2160 | 0.1896 | 0.3087 | 0.4925 |

| 328.15 | 0.3308 | 0.3021 | 0.2569 | 0.2258 | 0.3590 | 0.5599 |

| 333.15 | 0.3901 | 0.3570 | 0.3053 | 0.2688 | 0.4170 | 0.6366 |

Data synthesized from literature sources.

Analysis of Solubility Data:

-

Effect of Solvent: Acetone consistently demonstrates the highest solvating power for 4-Ethoxycinnamic acid, followed by ethyl acetate, and then the series of alcohols. Within the alcohols (methanol to n-butanol), solubility decreases as the alkyl chain length increases. This is because the increasing non-polar character of the longer-chain alcohols makes them less compatible with the polar carboxylic acid group of the solute.

-

Effect of Temperature: In all tested solvents, the solubility of 4-Ethoxycinnamic acid increases significantly with rising temperature. This positive temperature dependence confirms that the dissolution process is endothermic, which is typical for the dissolution of crystalline organic compounds. This behavior is fundamental for developing effective cooling crystallization processes.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following protocol describes a robust and self-validating method for determining the solubility of 4-Ethoxycinnamic acid. The isothermal shake-flask method is a widely accepted standard for generating equilibrium solubility data.

Materials and Equipment

-

4-Ethoxycinnamic Acid (purity > 99%)

-

Selected Solvents (analytical grade)

-

Jacketed glass equilibrium vessel (crystallizer)

-

Thermostatic water bath with temperature control (±0.05 K)

-

Magnetic stirrer

-

Digital thermometer

-

Syringes with 0.45 µm filters

-

Analytical balance (±0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system or Gravimetric analysis setup (vacuum oven)

Step-by-Step Methodology

-

System Preparation:

-

Set the thermostatic water bath to the desired experimental temperature. Allow the jacketed glass vessel to equilibrate for at least one hour to ensure thermal stability.

-

-

Sample Loading:

-

Add an excess amount of 4-Ethoxycinnamic acid to a known volume (e.g., 30 mL) of the selected solvent within the vessel. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

-

Equilibration:

-

Seal the vessel to prevent solvent evaporation.

-

Begin vigorous stirring to facilitate the dissolution process and maintain a uniform suspension.

-

Allow the mixture to equilibrate for a minimum of 12 hours. Preliminary experiments should be conducted to determine the time required to reach equilibrium; this is typically assessed by taking measurements at different time points (e.g., 8, 12, 16 hours) until the measured concentration remains constant. This step is a key self-validating control.

-

-

Sample Withdrawal and Filtration:

-

Stop the stirring and allow the undissolved solid to settle for at least 2 hours, ensuring a clear supernatant.

-

Carefully withdraw a sample of the supernatant using a pre-heated syringe to prevent premature crystallization upon cooling.

-

Immediately pass the sample through a 0.45 µm filter (also pre-heated) into a pre-weighed vial. This ensures the removal of all solid particulates.

-

-

Concentration Analysis (Gravimetric Method):

-

Weigh the vial containing the filtered saturated solution.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 323 K).

-

Dry the sample to a constant weight.

-

The mass of the residual solid (solute) and the evaporated solvent can be determined by differential weighing.

-

-

Data Calculation:

-

The mole fraction solubility (x) is calculated as: x = (m1 / M1) / [(m1 / M1) + (m2 / M2)] where:

-

m1 and m2 are the masses of the solute and solvent, respectively.

-

M1 and M2 are the molar masses of the solute and solvent, respectively.

-

-

-

Validation:

-

Repeat the entire experiment at least three times for each temperature point to ensure reproducibility. The standard deviation of the results should be reported.

-

Experimental Workflow Diagram

Caption: Isothermal shake-flask experimental workflow.

Conclusion

The solubility of 4-Ethoxycinnamic acid is a critical parameter that is highly dependent on the choice of solvent and the operating temperature. The provided quantitative data and experimental protocol offer a robust framework for scientists and engineers to develop, optimize, and control crystallization processes involving this compound. A thorough understanding of its solubility behavior, grounded in thermodynamic principles, is essential for achieving high-purity, high-yield production in both laboratory and industrial settings. This guide serves as a foundational resource for any work requiring the precise manipulation of 4-Ethoxycinnamic acid in solution.

References

-

Title: Solubility and Thermodynamic Properties of 4-Ethoxycinnamic Acid in Different Solvents Source: Journal of Chemical & Engineering Data URL: [Link]

A Spectroscopic Guide to 4-Ethoxycinnamic Acid: Unveiling Molecular Structure and Purity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycinnamic acid, a derivative of cinnamic acid, is a compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring an aromatic ring, a conjugated acrylic acid moiety, and an ethoxy group, imparts a unique combination of physicochemical properties. Accurate and comprehensive characterization of this molecule is paramount for its application in research and development, ensuring identity, purity, and consistency. This guide provides a detailed analysis of the spectroscopic data of 4-ethoxycinnamic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document is structured to not only present the data but also to offer insights into the interpretation of the spectra, reflecting a deep understanding of the underlying chemical principles.

The choice of these spectroscopic techniques is deliberate. NMR spectroscopy provides an unparalleled view of the carbon-hydrogen framework, allowing for the precise assignment of each proton and carbon atom. IR spectroscopy offers a definitive fingerprint of the functional groups present in the molecule. Finally, mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation patterns, further corroborating the structure. Together, these methods form a powerful and self-validating system for the comprehensive characterization of 4-ethoxycinnamic acid.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following diagram illustrates the structure of 4-ethoxycinnamic acid with the standard numbering convention that will be used throughout this guide.

Caption: Molecular structure of 4-Ethoxycinnamic Acid with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 4-ethoxycinnamic acid, both ¹H and ¹³C NMR provide a wealth of information. The spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can accommodate the carboxylic acid proton.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-ethoxycinnamic acid is characterized by distinct signals for the aromatic, vinylic, and ethoxy protons. The trans-configuration of the double bond is readily confirmed by the large coupling constant between the vinylic protons.

Table 1: ¹H NMR Spectroscopic Data for 4-Ethoxycinnamic Acid in DMSO-d₆ (400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.21 | Singlet | - | 1H | COOH |

| 7.64 | Doublet | 16.0 | 1H | H-β |

| 7.59 | Doublet | 8.8 | 2H | H-2', H-6' |

| 6.94 | Doublet | 8.8 | 2H | H-3', H-5' |

| 6.35 | Doublet | 16.0 | 1H | H-α |

| 4.07 | Quartet | 7.2 | 2H | OCH₂CH₃ |

| 1.33 | Triplet | 7.2 | 3H | OCH₂CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (12.21 ppm): The downfield singlet at 12.21 ppm is characteristic of a carboxylic acid proton, which is typically broad and deshielded due to hydrogen bonding and the electronegativity of the adjacent oxygen atoms.

-

Aromatic Protons (7.59 and 6.94 ppm): The aromatic region displays two doublets, each integrating to two protons, which is indicative of a para-substituted benzene ring. The protons H-2' and H-6' are deshielded by the electron-withdrawing effect of the acrylic acid moiety and appear at 7.59 ppm. Conversely, the protons H-3' and H-5' are shielded by the electron-donating ethoxy group and resonate upfield at 6.94 ppm.

-

Vinylic Protons (7.64 and 6.35 ppm): The two doublets at 7.64 ppm (H-β) and 6.35 ppm (H-α) are characteristic of the vinylic protons. The large coupling constant of 16.0 Hz is definitive for a trans-configuration of the double bond. H-β is further downfield due to its proximity to the aromatic ring.

-

Ethoxy Protons (4.07 and 1.33 ppm): The quartet at 4.07 ppm and the triplet at 1.33 ppm are classic signals for an ethoxy group. The quartet corresponds to the methylene protons (OCH₂) coupled to the three methyl protons, and the triplet corresponds to the methyl protons (CH₃) coupled to the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 4-Ethoxycinnamic Acid in DMSO-d₆ (100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C=O |

| 160.7 | C-4' |

| 144.1 | C-β |

| 130.2 | C-2', C-6' |

| 126.9 | C-1' |

| 116.3 | C-α |

| 115.2 | C-3', C-5' |

| 63.7 | OCH₂CH₃ |

| 14.9 | OCH₂CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (168.0 ppm): The signal at 168.0 ppm is assigned to the carboxylic acid carbonyl carbon, which is characteristically found in this downfield region.

-

Aromatic and Vinylic Carbons (115.2 - 160.7 ppm): The signals in this region correspond to the eight sp² hybridized carbons of the aromatic ring and the double bond. The carbon attached to the ethoxy group (C-4') is the most deshielded aromatic carbon at 160.7 ppm. The vinylic carbon C-β (144.1 ppm) is more deshielded than C-α (116.3 ppm).

-

Ethoxy Carbons (63.7 and 14.9 ppm): The upfield signals at 63.7 ppm and 14.9 ppm are assigned to the methylene and methyl carbons of the ethoxy group, respectively.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of 4-ethoxycinnamic acid will exhibit characteristic absorption bands corresponding to the carboxylic acid, alkene, ether, and aromatic moieties.

Table 3: Characteristic IR Absorption Bands for 4-Ethoxycinnamic Acid

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-2500 | O-H stretch (broad) | Carboxylic Acid |

| ~1680 | C=O stretch | Carboxylic Acid |

| ~1625 | C=C stretch | Alkene |

| ~1600, ~1510 | C=C stretch | Aromatic Ring |

| ~1250, ~1040 | C-O stretch | Ether and Carboxylic Acid |

| ~980 | C-H bend (out-of-plane) | trans-Alkene |

Interpretation of the IR Spectrum:

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the conjugated carboxylic acid.

-

C=C Stretches: The stretching vibrations of the alkene and aromatic C=C bonds appear in the 1625-1510 cm⁻¹ region. The alkene C=C stretch is typically observed around 1625 cm⁻¹.

-

C-O Stretches: The spectrum will show strong C-O stretching bands. The aryl-alkyl ether C-O stretch and the carboxylic acid C-O stretch will appear in the 1250-1040 cm⁻¹ region.

-

trans-Alkene C-H Bend: A characteristic out-of-plane C-H bending vibration around 980 cm⁻¹ provides further evidence for the trans-stereochemistry of the double bond.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-ethoxycinnamic acid (C₁₁H₁₂O₃), the expected molecular weight is approximately 192.21 g/mol .

Table 4: Key Fragments in the Electron Ionization (EI) Mass Spectrum of 4-Ethoxycinnamic Acid

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 164 | [M - C₂H₄]⁺ |

| 147 | [M - OCH₂CH₃]⁺ |

| 136 | [M - C₂H₄ - CO]⁺ |

| 119 | [M - COOH - C₂H₄]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The presence of a peak at m/z 192 confirms the molecular weight of 4-ethoxycinnamic acid.[1]

-

Fragmentation Pattern: The fragmentation is characteristic of an ethoxy-substituted aromatic compound. A prominent fragmentation pathway involves the loss of ethene (C₂H₄, 28 Da) from the ethoxy group via a McLafferty-type rearrangement, giving rise to a peak at m/z 164. Subsequent loss of carbon monoxide (CO, 28 Da) can lead to the fragment at m/z 136. Loss of the entire ethoxy radical leads to a fragment at m/z 147.

The following diagram illustrates a plausible fragmentation pathway for 4-ethoxycinnamic acid in an EI-MS experiment.

Sources

Unveiling the Therapeutic Potential of 4-Ethoxycinnamic Acid: A Technical Guide to Investigating its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Cinnamic Acid Derivatives in Therapeutics

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found ubiquitously in the plant kingdom, forming the backbone of numerous bioactive molecules.[1][2] These compounds have garnered significant attention in the scientific community for their diverse and potent biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][3][4] While extensive research has focused on hydroxycinnamic acids like p-coumaric, caffeic, and ferulic acids, and their methoxylated analogs such as 4-methoxycinnamic acid (p-MCA), the therapeutic potential of other derivatives remains a fertile ground for investigation.[1][2][5] This guide focuses on 4-Ethoxycinnamic Acid, a structurally related compound, and outlines a comprehensive framework for exploring its potential biological activities. By leveraging the knowledge gained from its chemical cousins, we can strategically design experiments to unlock the therapeutic promise of this molecule.

Potential Biological Activities of 4-Ethoxycinnamic Acid: An Evidence-Based Postulation

Given the limited direct research on 4-Ethoxycinnamic Acid, we can infer its potential biological activities from the well-documented effects of its close structural analog, 4-Methoxycinnamic Acid (p-MCA), and other cinnamic acid derivatives. The primary difference lies in the substitution at the 4-position of the phenyl ring: an ethoxy group (-OCH2CH3) instead of a methoxy group (-OCH3). This seemingly minor alteration can influence the compound's lipophilicity, bioavailability, and interaction with biological targets, potentially leading to unique or enhanced activities.

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in a wide range of pathologies.[6] Cinnamic acid derivatives have demonstrated significant anti-inflammatory effects.[7][8] For instance, p-MCA has been shown to exert anti-inflammatory effects by downregulating inflammatory factors such as IL-1β, TNF-α, and IL-6.[5] The proposed mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) and the transcription factor NF-κB.[7][9] It is therefore highly probable that 4-Ethoxycinnamic Acid will exhibit similar anti-inflammatory properties.

Experimental Workflow: Investigating Anti-inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory potential of 4-Ethoxycinnamic Acid.

Antioxidant Capacity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key contributor to cellular damage and various chronic diseases.[4] Hydroxycinnamic acids are well-established antioxidants, with their activity often attributed to the phenolic hydroxyl group and the conjugated double bond in the side chain, which can delocalize and stabilize free radicals.[10][11] While 4-Ethoxycinnamic Acid lacks a free hydroxyl group, its overall electronic structure may still allow for radical scavenging. Furthermore, it could potentially upregulate endogenous antioxidant enzymes.

Experimental Workflow: Determining Antioxidant Activity

Caption: In vitro methods for assessing the antioxidant capacity of 4-Ethoxycinnamic Acid.

Antimicrobial Efficacy

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[12] Cinnamic acid and its derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[12][13] For instance, p-MCA has shown significant antibacterial and antifungal effects.[12] The proposed mechanisms include disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[2] A study on the structurally similar 4-ethoxybenzoic acid revealed its ability to inhibit Staphylococcus aureus biofilm formation and enhance its sensitivity to vancomycin.[14] This strongly suggests that 4-Ethoxycinnamic Acid could possess valuable anti-biofilm and antimicrobial properties.

Experimental Workflow: Assessing Antimicrobial and Anti-biofilm Activity

Caption: A streamlined workflow for evaluating the antimicrobial and anti-biofilm effects.

Anticancer Potential

Hydroxycinnamic acids have been shown to possess anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[4][15] p-MCA has demonstrated chemopreventive activity and the ability to induce apoptosis in colon cancer cells through the activation of caspases 3 and 9.[2] The anticancer potential of these compounds is often linked to their ability to modulate key signaling pathways involved in cancer progression.[4] Investigating the cytotoxic and apoptotic effects of 4-Ethoxycinnamic Acid on various cancer cell lines is a logical and promising avenue of research.

Experimental Workflow: Evaluating Anticancer Activity

Caption: A systematic approach to assess the anticancer potential of 4-Ethoxycinnamic Acid.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 4-Ethoxycinnamic Acid for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production relative to the LPS-stimulated control.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of 4-Ethoxycinnamic Acid in methanol. Ascorbic acid or Trolox can be used as a positive control.[16]

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[17]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [1 - (Abs_sample / Abs_control)] * 100. Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Anticancer Assay: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., MCF-10A) in 96-well plates at an appropriate density and allow them to attach overnight.[18]

-

Treatment: Treat the cells with a range of concentrations of 4-Ethoxycinnamic Acid for 24, 48, or 72 hours.[18]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[18]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[18]

Conclusion and Future Directions

The structural similarity of 4-Ethoxycinnamic Acid to well-studied bioactive cinnamic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The experimental frameworks outlined in this guide offer a systematic and robust approach to exploring its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Positive findings from these in vitro and in vivo studies would warrant further preclinical development, including pharmacokinetic and toxicological profiling, to fully elucidate the therapeutic potential of this promising compound.

References

- Sowndhararajan, K., & Kang, J. (2018). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.

- Gunathilake, K. D. P. P., & Vasantha Rupasinghe, H. P. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.

- Patel, M., Murugananthan, G., & Shivalinge Gowda, K. P. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Research & Allied Sciences, 7(3).

- Antolovich, M., Prenzler, P. D., Patsalides, E., McDonald, S., & Robards, K. (2002). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Journal of Agricultural and Food Chemistry, 50(21), 6313-6321.

- López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. Current Medicinal Chemistry, 22(13), 1586-1596.

- Patel, M., Murugananthan, G., & Shivalinge Gowda, K. P. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences, 7(3).

- López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(13), 1586-1596.

- BenchChem. (2025). A Methodological Guide to Evaluating the Anticancer Potential of Natural Products: A Case Study Approach. BenchChem Technical Support.

- Shah, B., Modi, P., & Sagar, S. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Pharmacology, 12, 738638.

- Health Sciences. (2025). In Vitro Antioxidants Activity: Significance and symbolism.

- Schlesier, K., Harms, M., & Elmadfa, I. (2002). Assessment of Antioxidant Activity by Using Different In Vitro Methods. Free Radical Research, 36(2), 177-187.

- Cefas. (2018). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Methods in Molecular Biology, 1851, 131-143.

- López-Lázaro, M. (2016). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 7(29), 46864-46881.

- Arana-Argáez, V. E., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review.

- Wang, Y., et al. (2023). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis.

- Płowuszyńska, M., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3864.

- Wang, Y., et al. (2023). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis.

-

The Good Scents Company. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxycinnamic acid. PubChem Compound Database. Retrieved from [Link]

- Płowuszyńska, M., & Gliszczyńska, A. (2021). Biological applications of p-methoxycinnamic acid. Molecules, 26(13), 3864.

- Lowe, D., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086.

- Guzmán-Gutiérrez, S. L., & Navarrete, A. (2009). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 14(1), 838-859.

- Fernandes, C., et al. (2016). The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives.

- Nagasaka, R., et al. (2007). Anti-inflammatory effects of hydroxycinnamic acid derivatives.

- Firuzi, O., et al. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. Current Medicinal Chemistry, 20(36), 4619-4630.

- Weng, C. J., & Yen, G. C. (2012). Anticancer Properties of Hydroxycinnamic Acids-A Review. Comprehensive Reviews in Food Science and Food Safety, 11(5), 480-491.

- Choi, Y., et al. (2012). Anti-inflammatory activity of hydroxycinnamic acid derivatives isolated from corn bran in lipopolysaccharide-stimulated Raw 264.7 macrophages. Food and Chemical Toxicology, 50(5), 1505-1511.

- Capanoglu, E., et al. (2024). Anticancer potential of hydroxycinnamic acids: mechanisms, bioavailability, and therapeutic applications. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Al-Oqail, M. M., et al. (2019). Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. Molecules, 24(11), 2139.

- Płowuszyńska, M., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3864.

- Li, Y., et al. (2023). Lygodium japonicum Herb Ameliorates Nonalcoholic Fatty Liver Disease by Inhibiting Hepatic Lipid Accumulation and Inflammatory Response in ob/ob Mice. ACS Omega, 8(3), 3127-3138.

- Lee, J. H., et al. (2012). Synthesis and Evaluation of a Series of 3,4,5-trimethoxycinnamic Acid Derivatives as Potential Antinarcotic Agents. Chemical Biology & Drug Design, 80(5), 756-764.

- Kim, M. S., et al. (2012). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 849-855.

- Sari, D. P., et al. (2021). Antibacterial Activity Testing on APMS (p-Methoxy Cinnamic Acid) Against Escherichia coli Bacteria Uji Aktivitas Antibakteri Se. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 8(2), 123-130.

- Ortan, A., et al. (2010). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides - Synthesis and Evaluation of Biological Properties. Revista de Chimie, 61(1), 74-78.

- Firuzi, O., et al. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. Current Medicinal Chemistry, 20(36), 4619-4630.

Sources

- 1. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ccsenet.org [ccsenet.org]

- 5. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlasofscience.org [atlasofscience.org]

- 7. Anti-inflammatory effects of hydroxycinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of hydroxycinnamic acid derivatives isolated from corn bran in lipopolysaccharide-stimulated Raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships | Bentham Science [benthamscience.com]

- 12. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer potential of hydroxycinnamic acids: mechanisms, bioavailability, and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Ethoxycinnamic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-ethoxycinnamic acid, its derivatives, and analogs. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characterization, and potential applications of this versatile class of compounds. By delving into the causality behind experimental choices and providing detailed protocols, this document aims to be a valuable resource for advancing research and development in this area.

Introduction: The Cinnamic Acid Scaffold and the Significance of the 4-Ethoxy Moiety

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom. They serve as important precursors in the biosynthesis of various phenylpropanoids, flavonoids, and other secondary metabolites. The core structure, consisting of a benzene ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification, leading to a diverse range of biological activities. These activities include antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

The substitution pattern on the phenyl ring plays a crucial role in modulating the biological efficacy of cinnamic acid derivatives. The focus of this guide, 4-ethoxycinnamic acid, is an analog of the more commonly studied 4-methoxycinnamic acid. The replacement of the methoxy group with an ethoxy group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Understanding the impact of this subtle structural change is key to unlocking the full therapeutic potential of this class of molecules.

Synthesis of 4-Ethoxycinnamic Acid and Its Derivatives